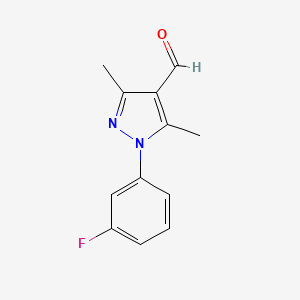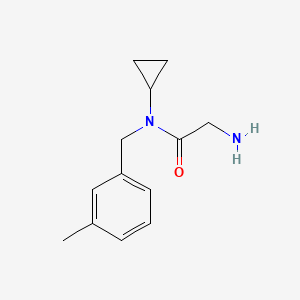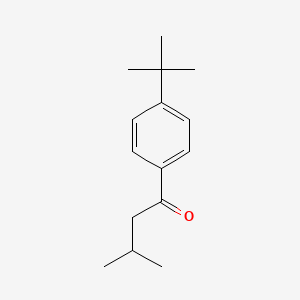
(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone is a chemical compound that features a brominated aromatic ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 5-bromo-2-methoxyphenol.
Formation of the Methanone Intermediate: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding methanone intermediate.
Piperazine Coupling: The final step involves coupling the methanone intermediate with piperazine. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenyl(piperazin-1-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its brominated aromatic ring makes it a versatile building block for further functionalization.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine moiety is known for its presence in many bioactive compounds, including antipsychotics and antihistamines. Researchers explore its derivatives for potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone largely depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, potentially modulating their activity. For example, it might inhibit enzyme activity or block receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-2-methoxyphenyl)(piperazin-1-yl)methanone
- (5-Fluoro-2-methoxyphenyl)(piperazin-1-yl)methanone
- (5-Iodo-2-methoxyphenyl)(piperazin-1-yl)methanone
Uniqueness
Compared to its analogs, (5-Bromo-2-methoxyphenyl)(piperazin-1-yl)methanone may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s ability to interact with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-3-2-9(13)8-10(11)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZLOWRKKGQMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Cyclopropyl-[(4-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846570.png)



![4-[[Methyl(2-methylpropyl)azaniumyl]methyl]benzoate](/img/structure/B7846596.png)

![2-[2-(2,5-Dimethylphenoxy)propanamido]propanoic acid](/img/structure/B7846610.png)


![2-[(2-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846633.png)
